δ-Viniferin: A Technical Guide to Natural Sources and Isolation
δ-Viniferin: A Technical Guide to Natural Sources and Isolation
For Researchers, Scientists, and Drug Development Professionals
Abstract
δ-Viniferin, a resveratrol dehydrodimer, is a stilbenoid of significant interest due to its potential therapeutic properties. This document provides a comprehensive overview of the natural sources of δ-viniferin and detailed methodologies for its isolation and production. It is intended to serve as a technical guide for researchers, scientists, and professionals in the field of drug development, offering a compilation of extraction techniques, purification protocols, and bioconversion methods. The information is presented to facilitate the efficient procurement of δ-viniferin for further research and development.
Natural Sources of δ-Viniferin
δ-Viniferin is primarily found in plants of the Vitis genus, particularly in response to stress factors. It is a phytoalexin, meaning its production is induced by stimuli such as fungal infections, UV radiation, or ozone treatment.[1] Key natural sources include:
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Grapevine (Vitis vinifera) : Stressed grapevine leaves, stems, and canes are significant sources of δ-viniferin.[1][2] The concentration of stilbenoids, including δ-viniferin, can vary depending on the grape variety and the specific environmental stressors.
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Rheum maximowiczii : This plant has also been identified as a natural source of δ-viniferin.[1]
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Grapevine Cell Cultures : In vitro plant cell cultures of Vitis vinifera and Vitis labruscana can be stimulated to produce δ-viniferin, offering a controlled and potentially high-yielding source.[1] Elicitors like methyl jasmonate and jasmonic acid can be used to enhance its biosynthesis in these cultures.[1]
Isolation and Production Methodologies
The procurement of δ-viniferin can be achieved through direct extraction from plant materials or through bioconversion from its precursor, trans-resveratrol.
Extraction from Plant Material
The extraction of δ-viniferin from grapevine biomass typically involves solid-liquid extraction followed by purification steps.
This protocol is adapted from methodologies optimized for stilbenoid extraction from grape stems.
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Sample Preparation : Dry grapevine stems and grind them into a fine powder to increase the surface area for extraction.
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Extraction :
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Solvent : 80% ethanol in water.
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Solid-to-Solvent Ratio : Mix the powdered grape stems with the solvent. While a specific ratio for δ-viniferin is not provided, a common starting point is 1:10 (w/v).
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Ultrasonication : Submerge the vessel containing the mixture in an ultrasonic bath.
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Temperature : Maintain the extraction temperature at 75°C.
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Duration : Apply ultrasonication for 15 minutes.
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Filtration : After extraction, separate the solid plant material from the liquid extract by filtration.
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Concentration : Evaporate the solvent from the extract, for instance, using a rotary evaporator, to obtain a crude extract enriched in stilbenoids.
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Purification : The crude extract can then be subjected to chromatographic techniques for the purification of δ-viniferin (see section 2.3).
This protocol is based on a method for extracting resveratrol and ε-viniferin, which would also be applicable for δ-viniferin.
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Sample Preparation : Use dried vine shoots (e.g., air-dried for several months) with a low humidity content (e.g., 4%). Grind the shoots to a particle size of less than 4 mm.
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Extraction :
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Solvent : Ethanol.
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Solid-to-Solvent Ratio : Mix 1 kg of the ground vine shoots with 7 liters of ethanol.
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Temperature : Maintain the extraction temperature at 30°C.
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Duration : Conduct the extraction for 20 hours with moderate agitation.
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Filtration : Separate the solid material from the supernatant by filtration.
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Primary Purification :
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Evaporate the solvent from the filtrate to obtain a crude solid extract.
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Resuspend the crude extract in a 50% ethanol-water mixture (e.g., 150 ml).
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Stir the mixture for 1 hour at 25°C.
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Separate the undissolved solid by centrifugation.
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The supernatant contains the enriched stilbenoid fraction.
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Concentration : Evaporate the solvent from the supernatant to yield a purified solid extract containing δ-viniferin.
Bioconversion of trans-Resveratrol
An efficient method for producing δ-viniferin is the bioconversion of trans-resveratrol using a conditioned medium from grapevine callus suspension cultures.[3] This method leverages the peroxidases secreted by the plant cells.
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Preparation of Conditioned Medium (CM) :
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Establish and maintain grapevine (Vitis labruscana) callus suspension cultures.
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The CM is the supernatant separated from the cell cultures, which contains the necessary extracellular enzymes.
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Optimization of Bioconversion Reaction :
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Reaction Mixture : Combine the grapevine CM with trans-resveratrol.
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Initiation : Add hydrogen peroxide (H₂O₂) to the mixture to initiate the enzymatic reaction.
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Optimized Conditions :
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pH : 6.0
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Temperature : 60°C
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Incubation Time : 30 minutes
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H₂O₂ Concentration : 6.8 mM
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Extraction of δ-Viniferin :
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Perform a liquid-liquid extraction of the reaction solution with ethyl acetate.
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Separate and air-dry the ethyl acetate layer.
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Sample Preparation for Analysis :
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Dilute the dried extract with 80% methanol.
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Filter the solution using a 0.2-μm hydrophilic PTFE membrane filter before analysis.
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Purification by Counter-Current Chromatography
Counter-current chromatography (CCC) is an effective technique for the purification of δ-viniferin from crude extracts.
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Crude Sample Preparation : Dissolve the crude extract obtained from the extraction of grapevine stems in the two-phase solvent system.
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Two-Phase Solvent System : A commonly used system is a mixture of n-hexane, ethyl acetate, methanol, and water in a volumetric ratio of 2:5:4:5.
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Chromatographic Separation :
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Apply the prepared sample to the CCC instrument.
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Perform the separation in a single step.
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Fraction Collection and Analysis : Collect the fractions and analyze them for the presence and purity of δ-viniferin, for example, by High-Performance Liquid Chromatography (HPLC).
Quantitative Data
The following tables summarize the quantitative data related to the isolation and production of δ-viniferin and related stilbenoids.
Table 1: Yields of Stilbenoids from Grape Cane Extraction
| Extraction Method | Solvent | Compound | Yield (µg/g dry weight) | Reference |
| Accelerated Solvent Extraction | Methanol | trans-Resveratrol | 6030 ± 680 | [4] |
| Extraction at 50°C | Not specified | trans-ε-viniferin | 2260 ± 90 | [4] |
| Fluidized-bed Extraction | Methanol | r2-viniferin | 510 ± 40 | [4] |
Table 2: Purity and Yield from Counter-Current Chromatography
| Compound | Purity | Reference |
| trans-ε-viniferin | 93.2% | [3] |
| trans-δ-viniferin | 97.5% | [3] |
Table 3: Optimized Conditions for Bioconversion of trans-Resveratrol
| Parameter | Optimal Value | Bioconversion Efficiency | Reference |
| pH | 6.0 | \multirow{4}{}{64%} | \multirow{4}{}{[3]} |
| Temperature | 60°C | ||
| Incubation Time | 30 minutes | ||
| H₂O₂ Concentration | 6.8 mM |
Visualization of Methodologies and Pathways
Experimental Workflow for δ-Viniferin Isolation
The following diagram illustrates the general workflow for the extraction and purification of δ-viniferin from grapevine material.
Caption: General workflow for δ-viniferin isolation.
Bioconversion of trans-Resveratrol to δ-Viniferin
This diagram outlines the bioconversion process to produce δ-viniferin.
Caption: Bioconversion of trans-Resveratrol.
Signaling Pathway Modulated by δ-Viniferin
δ-Viniferin has been shown to exert protective effects on vascular endothelial cells. This involves the activation of a signaling pathway that enhances the production of nitric oxide (NO), a key molecule in vasodilation and vascular health.
Caption: δ-Viniferin signaling in endothelial cells.
Conclusion
This technical guide provides a consolidated resource for the procurement of δ-viniferin from natural sources. The detailed experimental protocols for extraction, bioconversion, and purification are intended to be directly applicable in a laboratory setting. The quantitative data presented allows for an estimation of expected yields and purities. The visualization of the isolation workflows and a key signaling pathway offers a clear conceptual understanding of the processes involved. This information is critical for advancing the research and development of δ-viniferin as a potential therapeutic agent.
References
- 1. Stability testing of resveratrol and viniferin obtained from Vitis vinifera L. by various extraction methods considering the industrial viewpoint - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Sirt1 Inhibits Oxidative Stress in Vascular Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Highly Efficient Bioconversion of trans-Resveratrol to δ-Viniferin Using Conditioned Medium of Grapevine Callus Suspension Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Valorisation of Grape Stems as a Source of Phenolic Antioxidants by Using a Sustainable Extraction Methodology - PMC [pmc.ncbi.nlm.nih.gov]
